

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-1-indanone**

Cat. No.: **B167726**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-1-indanone** (CAS No: 1775-27-5), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **2-Bromo-1-indanone** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, from the carbon-hydrogen framework to functional groups and overall molecular weight.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.^{[1][2]} While a fully assigned public spectrum is not readily available, the expected chemical shifts and multiplicities can be predicted based on the known structure and data from analogous indanone compounds.^{[3][4]}

Table 1: Predicted ^1H NMR Data for **2-Bromo-1-indanone** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.85	d	~7.7	H-7 (Aromatic)
~7.65	t	~7.5	H-5 (Aromatic)
~7.50	d	~7.8	H-4 (Aromatic)
~7.40	t	~7.4	H-6 (Aromatic)
~4.60	dd	~7.5, ~3.0	H-2 (CH-Br)
~3.70	dd	~17.5, ~7.5	H-3a (CH ₂)
~3.20	dd	~17.5, ~3.0	H-3b (CH ₂)

Table 2: Predicted ¹³C NMR Data for **2-Bromo-1-indanone** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
~198.0	C=O (C-1)
~152.5	Quaternary Aromatic
~136.0	Aromatic CH
~134.5	Quaternary Aromatic
~128.5	Aromatic CH
~126.0	Aromatic CH
~124.5	Aromatic CH
~50.0	CH-Br (C-2)
~35.0	CH ₂ (C-3)

IR spectroscopy is used to identify the functional groups present in a molecule.^[5] The spectrum for **2-Bromo-1-indanone** is characterized by a strong absorption band corresponding to the carbonyl group and several bands related to the aromatic ring and C-H bonds.

Table 3: Key IR Absorption Bands for **2-Bromo-1-indanone**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic
~2920	C-H Stretch	Aliphatic (CH ₂)
~1715	C=O Stretch	Ketone
~1600, ~1470	C=C Stretch	Aromatic Ring
~750	C-H Bend	Aromatic (Ortho-disubstituted)
~680	C-Br Stretch	Alkyl Halide

Data sourced from the NIST Chemistry WebBook.[\[6\]](#)

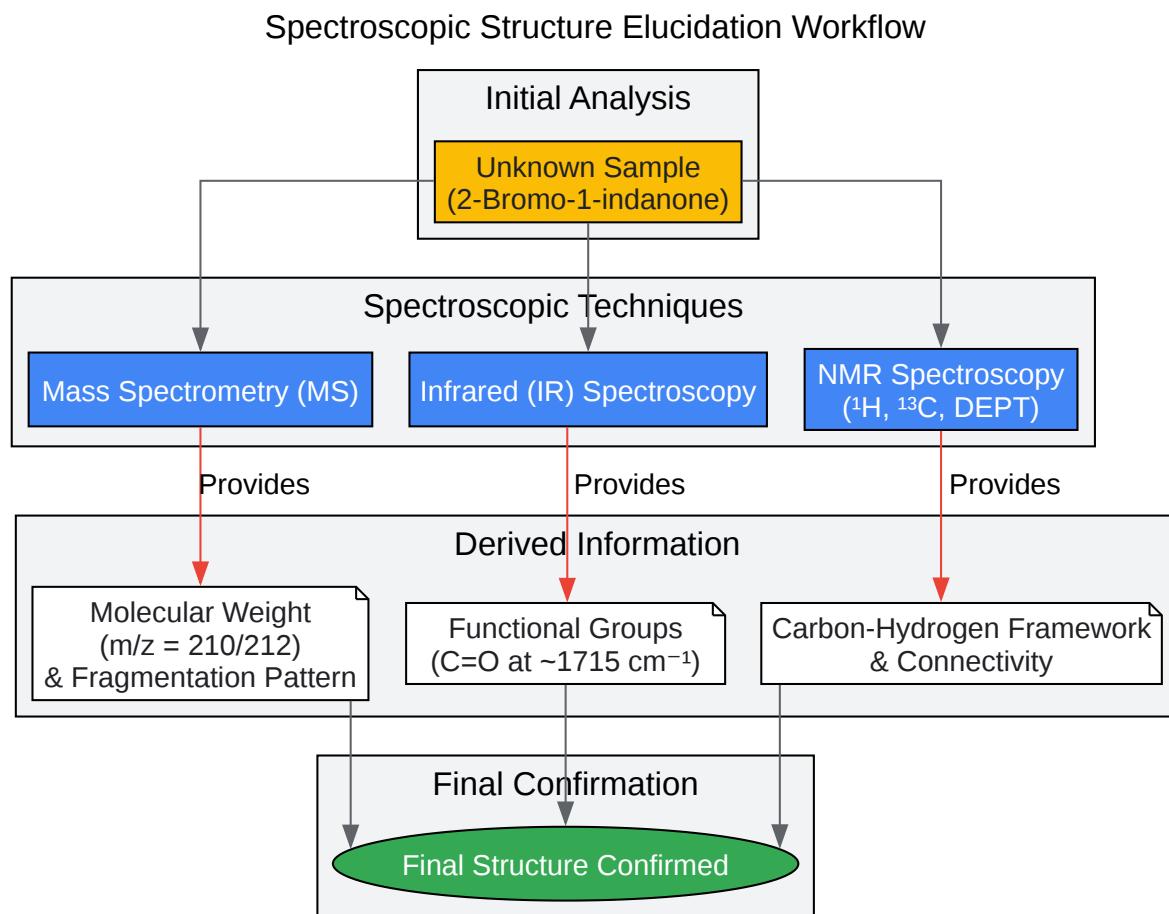
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.[\[7\]](#)[\[8\]](#) Electron impact (EI) ionization often causes fragmentation, yielding structural information.

Table 4: GC-MS Fragmentation Data for **2-Bromo-1-indanone**

m/z	Relative Intensity	Assignment
210/212	High	[M] ⁺ (Molecular Ion Peak with Br isotopes)
182/184	Medium	[M-CO] ⁺
131	High	[M-Br] ⁺
103	High	[M-Br-CO] ⁺
77	Medium	[C ₆ H ₅] ⁺ (Phenyl fragment)

Data sourced from PubChem and NIST databases.[\[6\]](#)[\[9\]](#)

Experimental Protocols


The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound such as **2-Bromo-1-indanone**.

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Bromo-1-indanone** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[10]
- Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] The final solution height should be approximately 4-5 cm.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire a standard one-dimensional (1D) ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH_2 , and CH_3 groups. [9]
 - For unambiguous assignments, two-dimensional (2D) experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) can be performed.
- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum.[5]
- Sample Application: Place a small, representative amount of solid **2-Bromo-1-indanone** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[5]
- Spectrum Collection: Collect the infrared spectrum, typically by co-adding 16 or 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$.

- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[12]
- Sample Preparation: Prepare a dilute solution of **2-Bromo-1-indanone** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]
- Injection: Inject a small volume (typically 1 μ L) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.
- Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities based on boiling point and polarity.
- Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. In Electron Impact (EI) mode, high-energy electrons bombard the molecules, causing ionization and fragmentation.[7] The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

Visualization of Analytical Workflow

The logical process of identifying an unknown compound using multiple spectroscopic techniques is crucial. The following diagram illustrates this workflow, culminating in the structural elucidation of **2-Bromo-1-indanone**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the elucidation of molecular structures using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]

- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. amherst.edu [amherst.edu]
- 6. 2-Bromo-1-indanone [webbook.nist.gov]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167726#spectroscopic-data-of-2-bromo-1-indanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com